molecular formula C21H28N2O3 B11030604 2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone

Cat. No.: B11030604
M. Wt: 356.5 g/mol
InChI Key: AAIKMFKGZZQFCE-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a piperidine ring and a dioxoloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the dioxoloquinoline moiety, and the final coupling to form the target compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives, while reduction could produce different piperidine derivatives.

Scientific Research Applications

2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYLQUINOLIN-5(6H)-YL]-1-ETHANONE: Lacks the dioxolo moiety, which may affect its chemical and biological properties.

    2-(4-METHYLPIPERIDINO)-1-[6,8-DIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE: Has a different substitution pattern on the quinoline ring, leading to variations in reactivity and activity.

Uniqueness

The presence of both the piperidine ring and the dioxoloquinoline moiety in 2-(4-METHYLPIPERIDINO)-1-[6,6,8-TRIMETHYL[1,3]DIOXOLO[4,5-G]QUINOLIN-5(6H)-YL]-1-ETHANONE makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-1-(6,6,8-trimethyl-[1,3]dioxolo[4,5-g]quinolin-5-yl)ethanone

InChI

InChI=1S/C21H28N2O3/c1-14-5-7-22(8-6-14)12-20(24)23-17-10-19-18(25-13-26-19)9-16(17)15(2)11-21(23,3)4/h9-11,14H,5-8,12-13H2,1-4H3

InChI Key

AAIKMFKGZZQFCE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C3=CC4=C(C=C3C(=CC2(C)C)C)OCO4

Origin of Product

United States

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